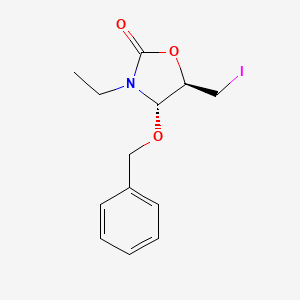

(4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-on ist ein chirales Oxazolidinon-Derivat. Diese Verbindung zeichnet sich durch ihre einzigartigen strukturellen Merkmale aus, darunter eine Benzyloxygruppe, eine Ethylgruppe und eine Iodmethylgruppe, die am Oxazolidinonring gebunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-on umfasst typischerweise die enantioselektive Ringöffnung von Cycloanhydriden mit Alkoholen in Gegenwart chiraler Katalysatoren. Eine gängige Methode beinhaltet die Verwendung von 9-Epiquininurea als Katalysator, der die Reaktion bei Raumtemperatur mit hoher Ausbeute und Stereoselektivität ermöglicht .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist entscheidend, um hohe Ausbeuten und Reinheit in industriellen Umgebungen zu erreichen.

Chemische Reaktionsanalyse

Arten von Reaktionen

(4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Iodmethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung neuer Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatombindungen führt.

Oxidations- und Reduktionsreaktionen: Die Benzyloxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden, während Reduktionsreaktionen den Oxazolidinonring in andere funktionelle Gruppen umwandeln können.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien sind Natriumazid, Kaliumcyanid und organometallische Reagenzien. Typische Bedingungen umfassen polare aprotische Lösungsmittel und moderate Temperaturen.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen Azide, Nitrile und verschiedene organometallische Derivate.

Oxidationsprodukte: Aldehyde und Carbonsäuren.

Reduktionsprodukte: Alkohole und Amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method involves the use of 9-epiquininurea as a catalyst, which facilitates the reaction at room temperature with high yield and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high yields and purity in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the oxazolidinone ring to other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Typical conditions involve polar aprotic solvents and moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and various organometallic derivatives.

Oxidation Products: Aldehydes and carboxylic acids.

Reduction Products: Alcohols and amines.

Wissenschaftliche Forschungsanwendungen

(4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als chirales Hilfsmittel in der asymmetrischen Synthese verwendet und erleichtert die Bildung enantiomerenreiner Verbindungen.

Biologie: Wird auf sein Potenzial als Baustein für die Synthese biologisch aktiver Moleküle untersucht.

Medizin: Wird auf sein Potenzial zur Entwicklung neuer Arzneimittel untersucht, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Industrie: Wird aufgrund seiner einzigartigen Reaktivität und strukturellen Merkmale bei der Herstellung von Feinchemikalien und fortschrittlichen Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Benzyloxy- und Iodmethylgruppen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und beeinflussen die biologische Aktivität der Verbindung. Der Oxazolidinonring kann auch an Wasserstoffbrückenbindungen und anderen nichtkovalenten Wechselwirkungen teilnehmen, wodurch seine Wirkungen weiter moduliert werden.

Wirkmechanismus

The mechanism of action of (4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and iodomethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The oxazolidinone ring can also participate in hydrogen bonding and other non-covalent interactions, further modulating its effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(4S,5R)-4-(Methoxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-on: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Benzyloxygruppe.

(4S,5R)-4-(Benzyloxy)-3-methyl-5-(iodomethyl)-1,3-oxazolidin-2-on: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Ethylgruppe.

Einzigartigkeit

(4S,5R)-4-(Benzyloxy)-3-ethyl-5-(iodomethyl)-1,3-oxazolidin-2-on ist aufgrund der Kombination seiner Benzyloxy-, Ethyl- und Iodmethylgruppen einzigartig. Diese spezifische Anordnung von funktionellen Gruppen verleiht ihm eine besondere Reaktivität und Selektivität in chemischen Reaktionen, was ihn zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industrieanwendungen macht.

Eigenschaften

CAS-Nummer |

917824-07-8 |

|---|---|

Molekularformel |

C13H16INO3 |

Molekulargewicht |

361.17 g/mol |

IUPAC-Name |

(4S,5R)-3-ethyl-5-(iodomethyl)-4-phenylmethoxy-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H16INO3/c1-2-15-12(11(8-14)18-13(15)16)17-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m0/s1 |

InChI-Schlüssel |

DCJKHJZUMDHESR-RYUDHWBXSA-N |

Isomerische SMILES |

CCN1[C@H]([C@@H](OC1=O)CI)OCC2=CC=CC=C2 |

Kanonische SMILES |

CCN1C(C(OC1=O)CI)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)

![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)

![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B12628498.png)

![5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628499.png)

![2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B12628502.png)

![3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12628522.png)